molecular formula C18H18N4 B14166358 9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole

9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B14166358
M. Wt: 290.4 g/mol
InChI Key: QKYQEWXQVQGDJR-UHFFFAOYSA-N
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Description

9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in intracellular signaling pathways regulating cell growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is then heated to reflux at 78°C, and the reaction is monitored using TLC. After the reaction is complete, the mixture is cooled, and the product is isolated through filtration and drying .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed Suzuki coupling using aryl boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). PKB is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell growth and survival. The compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole apart from similar compounds is its unique hexahydro-1H-carbazole structure, which enhances its binding affinity and selectivity for PKB. This structural feature contributes to its potent inhibitory activity and potential as a therapeutic agent .

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4,4a,9a-hexahydrocarbazole

InChI

InChI=1S/C18H18N4/c1-3-7-15-12(5-1)13-6-2-4-8-16(13)22(15)18-14-9-10-19-17(14)20-11-21-18/h1,3,5,7,9-11,13,16H,2,4,6,8H2,(H,19,20,21)

InChI Key

QKYQEWXQVQGDJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=CC=CC=C3N2C4=NC=NC5=C4C=CN5

Origin of Product

United States

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